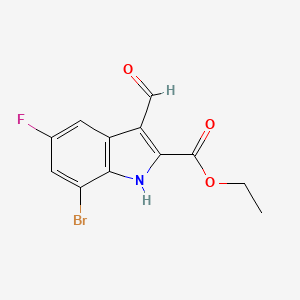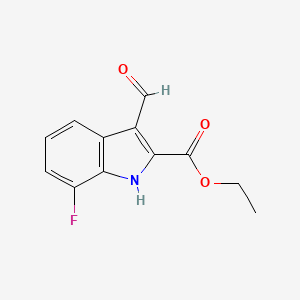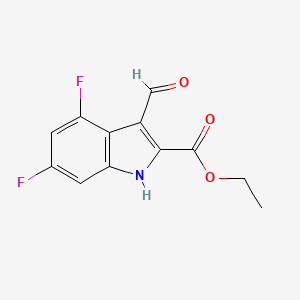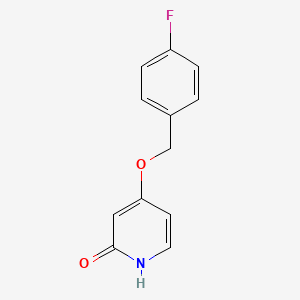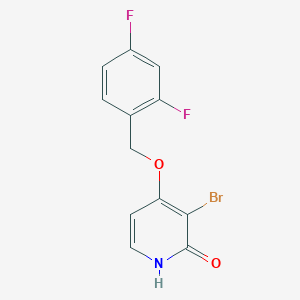
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one
描述
3-bromo-4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, also referred to as BDFOP, is a small organic molecule that has been extensively studied in scientific research due to its potential applications in a variety of fields. BDFOP is a synthetic compound that is synthesized from the reaction of 2,4-difluorobenzaldehyde with 2-bromopyridine in the presence of a base. Its structure is composed of a pyridine ring and a benzyloxy group, which gives it interesting properties that make it an attractive molecule for research.
科学研究应用
BDFOP has been studied extensively in scientific research due to its potential applications in a variety of fields. One of the most common uses of BDFOP is as a photoredox catalyst. This is due to its ability to absorb light and transfer electrons, which makes it an ideal catalyst for organic synthesis. BDFOP has also been studied for its potential applications in the fields of drug delivery, medical imaging, and cancer therapy. Additionally, BDFOP has been used as a fluorescent probe for the detection of small molecules in biological systems.
作用机制
The mechanism of action of BDFOP is based on its ability to absorb light and transfer electrons. When exposed to light, BDFOP undergoes a photoredox reaction that transfers electrons from the pyridine ring to the benzyloxy group. This electron transfer allows BDFOP to act as a catalyst for organic synthesis. Additionally, the electron transfer can also be used to generate reactive oxygen species, which can be used for medical imaging and cancer therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDFOP have not yet been extensively studied. However, it is known that BDFOP can be used as a photoredox catalyst, which can be used to facilitate organic synthesis. Additionally, BDFOP can also generate reactive oxygen species, which can be used for medical imaging and cancer therapy.
实验室实验的优点和局限性
The main advantage of BDFOP for lab experiments is its ability to act as a photoredox catalyst. This makes it an ideal molecule for organic synthesis, as it can facilitate the reaction of two molecules without the need for a separate catalyst. Additionally, BDFOP can also generate reactive oxygen species, which can be used for medical imaging and cancer therapy. However, one limitation of BDFOP is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experiments.
未来方向
The potential applications of BDFOP are still being explored, and there are numerous future directions that could be explored. One potential direction is to further study the biochemical and physiological effects of BDFOP in order to identify potential therapeutic applications. Additionally, further research could be conducted on the use of BDFOP as a fluorescent probe for the detection of small molecules in biological systems. Additionally, BDFOP could be studied in combination with other molecules in order to identify new photoredox catalysts or reactive oxygen species generators. Finally, further research could be conducted to improve the solubility of BDFOP in aqueous solutions, which would make it easier to use in experiments.
属性
IUPAC Name |
3-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2/c13-11-10(3-4-16-12(11)17)18-6-7-1-2-8(14)5-9(7)15/h1-5H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHZYXSYNYXMEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC2=C(C(=O)NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

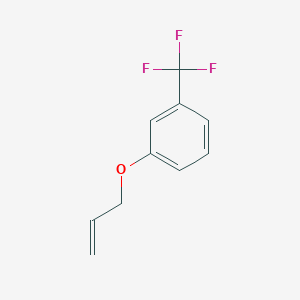

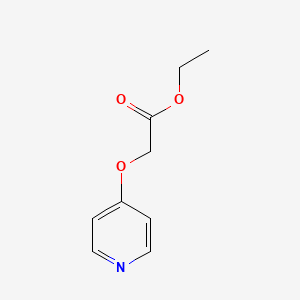
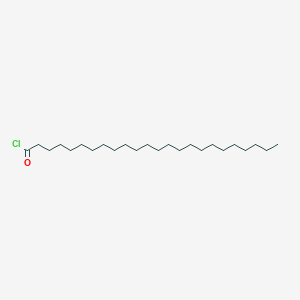
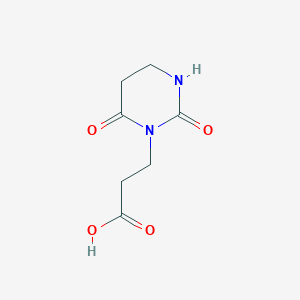
![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)
